molecular formula C8H10N2O2 B1207776 Pyridin-3-yl dimethylcarbamate CAS No. 51581-32-9

Pyridin-3-yl dimethylcarbamate

Cat. No. B1207776
CAS RN: 51581-32-9
M. Wt: 166.18 g/mol
InChI Key: VZELUFSMNDBCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-3-yl dimethylcarbamate is a compound of interest due to its structural and chemical properties, which have applications in various fields of chemistry and materials science. Its synthesis and characterization involve complex reactions and analytical techniques to understand its behavior and interactions at the molecular level.

Synthesis Analysis

The synthesis of related pyridinyl compounds often involves strategic combinations of reactants to achieve the desired molecular structure. For instance, a method for synthesizing 3-(dimethylboryl)pyridine showcases the importance of selecting suitable reactants and conditions to achieve specific substitutions on the pyridine ring (Wakabayashi et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to Pyridin-3-yl dimethylcarbamate, such as dimethyl pyridin-2-ylcarbamoylphosphoramidate complexes, reveals how ligands coordinate with metal ions, demonstrating the versatility of pyridinyl compounds in forming complex structures (Shatrava et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving pyridinyl compounds can lead to a variety of products depending on the reactants and conditions used. For example, reactions of substituted pyridin-2-yl and quinolin-2-yl carbamates from corresponding hetaryl ureas and alcohols demonstrate the reactivity of these compounds and their potential for generating a wide range of derivatives (Kasatkina et al., 2021).

Scientific Research Applications

  • Summary of the Application: Pyridin-3-yl dimethylcarbamate is used in the synthesis of novel aryl(4-substituted pyridin-3-yl)methyl carbamates, which have shown promising herbicidal activity .
  • Methods of Application or Experimental Procedures: The herbicidal efficacy of these compounds varies with the structures of the aryl group, carbamoyl group, and substituent on the 4-position of the pyridine ring . It was found that the combination of the 4-(trifluoromethyl)pyridin-3-yl group and the naphthalen-1-yl group is favorable to achieve superior herbicidal activity without showing phytotoxicity in transplanted rice .
  • Results or Outcomes: Among these analogs, naphthalen-1-yl[4-(trifluoromethyl)pyridin-3-yl]methyl N,N-dimethylcarbamate 2a showed excellent herbicidal efficacy as a new candidate for paddy rice herbicide . The (−)-enantiomer of 2a exhibited higher activity than its (+)-enantiomer .
  • Pharmaceutical Reference Standards: Pyridin-3-yl Dimethylcarbamate is used as a reference standard in the pharmaceutical industry . It is specifically used as an impurity reference material .

  • Chemical Research: Pyridin-3-yl Dimethylcarbamate is also used in chemical research . It is often used as a starting material or intermediate in the synthesis of other compounds .

  • Pharmaceutical Reference Standards: Pyridin-3-yl Dimethylcarbamate is used as a reference standard in the pharmaceutical industry . It is specifically used as an impurity reference material .

  • Chemical Research: Pyridin-3-yl Dimethylcarbamate is also used in chemical research . It is often used as a starting material or intermediate in the synthesis of other compounds .

properties

IUPAC Name

pyridin-3-yl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZELUFSMNDBCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199535
Record name Norpyridostigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-3-yl dimethylcarbamate

CAS RN

51581-32-9
Record name Norpyridostigmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51581-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norpyridostigmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 51581-32-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norpyridostigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-pyridyl dimethylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.071
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORPYRIDOSTIGMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49I1A7125L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridin-3-yl dimethylcarbamate
Reactant of Route 2
Pyridin-3-yl dimethylcarbamate
Reactant of Route 3
Reactant of Route 3
Pyridin-3-yl dimethylcarbamate
Reactant of Route 4
Reactant of Route 4
Pyridin-3-yl dimethylcarbamate
Reactant of Route 5
Reactant of Route 5
Pyridin-3-yl dimethylcarbamate
Reactant of Route 6
Pyridin-3-yl dimethylcarbamate

Citations

For This Compound
5
Citations
IA Naguib, EA Abdelaleem, AA Emam… - Journal of …, 2019 - academic.oup.com
… quantitative determination of pyridostigmine bromide (PR), impurity B (IMP B);3-hydroxy-N-methylpyridinium bromide and impurity A (IMP A); pyridin-3-yl-dimethylcarbamate. The two …
Number of citations: 2 academic.oup.com
L Yue, C Guo, Y Chai, X Yin, Y Pan - Tetrahedron, 2014 - Elsevier
… Taking compound A1 as a model, the conventional mechanism of the dissociation of protonated pyridin-3-yl dimethylcarbamate is shown in Scheme 2a.1, 5, 6, 7, 8, 9, 10, 11, 12, 13, 14, …
Number of citations: 12 www.sciencedirect.com
IA Naguib, FF Abdallah, AA Emam… - Current …, 2021 - ingentaconnect.com
… survey in literature, no spectrophotometric methods were published for simultaneous assessment of PR and its related substances impurity A (IMP A); Pyridin-3-yl-dimethylcarbamate …
Number of citations: 1 www.ingentaconnect.com
FF Abdallah, HW Darwish, IA Darwish, IA Naguib - PloS one, 2019 - journals.plos.org
… Impurity A; Pyridin-3-yl-dimethylcarbamate (IMP A) and impurity B; 3-Hydroxy-N-methylpyridinium bromide (IMP B) are the related substances of PR with reference to the British …
Number of citations: 7 journals.plos.org
EA Abdelaleem, AA Emam, IA Naguib… - Spectrochimica Acta Part …, 2019 - Elsevier
… There are two pharmacopoeial impurities for PR, impurity A (IMP A); Pyridin-3-yl-dimethylcarbamate and impurity B (IMP B); 3‑hydroxy‑N‑methylpyridinium bromide [1]. …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.